molecular formula C10H9N3O4 B1347408 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid CAS No. 33299-25-1

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid

Cat. No.: B1347408
CAS No.: 33299-25-1
M. Wt: 235.2 g/mol
InChI Key: UPLXRNJPINFWOL-UHFFFAOYSA-N
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Description

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a nitro group at the 5-position of the benzimidazole ring and a propionic acid side chain makes this compound particularly interesting for various scientific research applications.

Scientific Research Applications

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. The nitro group and benzimidazole core are known to interact with various biological targets, making this compound a candidate for drug development.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Future Directions

The future directions for “3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, ortho-phenylenediamine can react with formic acid to form benzimidazole.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Introduction of the Propionic Acid Side Chain: The nitrated benzimidazole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propionic acid side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.

    Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.

    Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.

    Esterification: Methyl or ethyl esters of this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.

    5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.

    3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.

Uniqueness

3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLXRNJPINFWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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